Comparative Physicochemical Properties of Alkoxypropanenitrile Analogs
The cyclopentyl group in 3-(Cyclopentyloxy)propanenitrile (C8H13NO, MW: 139.19) confers a unique balance of lipophilicity and steric bulk compared to linear and other cyclic alkoxy analogs. Its molecular weight is substantially higher than simpler ethers like 3-methoxypropanenitrile (MW: 85.11) or 3-ethoxypropanenitrile (MW: 99.13), but lower than the cyclohexyloxy analog (MW: 153.22) [1]. These properties are foundational to understanding its behavior in biological systems and can be used to predict differences in parameters like LogP and topological polar surface area (TPSA) compared to its analogs [2].
| Evidence Dimension | Molecular Weight (MW) and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW: 139.19 g/mol |
| Comparator Or Baseline | 3-Methoxypropanenitrile (MW: 85.11 g/mol) and 3-(Cyclohexyloxy)propanenitrile (MW: 153.22 g/mol) |
| Quantified Difference | Difference of +54.08 g/mol vs. 3-Methoxypropanenitrile; -14.03 g/mol vs. 3-(Cyclohexyloxy)propanenitrile. |
| Conditions | Calculated molecular weight based on standard atomic masses. Lipophilicity differences are inferred from structural class. |
Why This Matters
The distinct molecular weight and inferred lipophilicity profile of the cyclopentyloxy derivative places it in a specific chemical space that may be optimal for achieving a balance between solubility and membrane permeability not attainable with the smaller or larger alkoxy analogs.
- [1] PubChem. (n.d.). 3-Methoxypropanenitrile (Compound Summary). National Center for Biotechnology Information. View Source
- [2] PubChem. (n.d.). 3-Ethoxypropanenitrile (Compound Summary). National Center for Biotechnology Information. View Source
